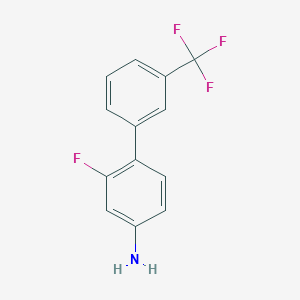
3-Chloro-4-(cyclobutylmethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(cyclobutylmethoxy)benzoic acid is an organic compound with the molecular formula C12H13ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a cyclobutylmethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(cyclobutylmethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-hydroxybenzoic acid.
Etherification: The hydroxyl group is etherified with cyclobutylmethanol in the presence of a suitable base, such as potassium carbonate, and a phase transfer catalyst.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反応の分析
Types of Reactions
3-Chloro-4-(cyclobutylmethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly employed.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used as reducing agents.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxybenzoic acid derivatives.
Esterification: Formation of esters like methyl 3-chloro-4-(cyclobutylmethoxy)benzoate.
Reduction: Formation of 3-chloro-4-(cyclobutylmethoxy)benzyl alcohol.
科学的研究の応用
3-Chloro-4-(cyclobutylmethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies on its biological activity and potential as a pharmacological agent.
Medicine: Investigation of its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-Chloro-4-(cyclobutylmethoxy)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.
類似化合物との比較
Similar Compounds
3-Chloro-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a cyclobutylmethoxy group.
4-Chlorobenzoic acid: Lacks the cyclobutylmethoxy group, making it less complex.
3-Chlorobenzoic acid: Simpler structure with only a chlorine substituent.
Uniqueness
3-Chloro-4-(cyclobutylmethoxy)benzoic acid is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties
特性
IUPAC Name |
3-chloro-4-(cyclobutylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c13-10-6-9(12(14)15)4-5-11(10)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUPFNKDDIUJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B7940460.png)

![2-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B7940466.png)
![[1,1'-Biphenyl]-4-amine, 3'-chloro-2-fluoro-](/img/structure/B7940474.png)


![2-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B7940491.png)
![1-[2-(4-Methoxyphenyl)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7940501.png)



![(Cyclobutylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B7940551.png)


